4-Hydroxy-beta-methylchalcone

Description

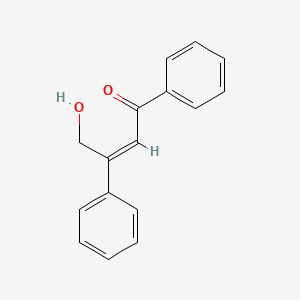

Structure

3D Structure

Properties

Molecular Formula |

C16H14O2 |

|---|---|

Molecular Weight |

238.28 g/mol |

IUPAC Name |

(Z)-4-hydroxy-1,3-diphenylbut-2-en-1-one |

InChI |

InChI=1S/C16H14O2/c17-12-15(13-7-3-1-4-8-13)11-16(18)14-9-5-2-6-10-14/h1-11,17H,12H2/b15-11+ |

InChI Key |

YSDMFFBPTVKIEB-RVDMUPIBSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=C/C(=O)C2=CC=CC=C2)/CO |

Canonical SMILES |

C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)CO |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Hydroxychalcones

Classical and Green Synthetic Approaches for Chalcones

The synthesis of chalcones, a class of α,β-unsaturated ketones, has traditionally been dominated by the Claisen-Schmidt condensation. However, the principles of green chemistry have spurred the development of more environmentally benign methodologies.

The Claisen-Schmidt condensation is a cornerstone reaction for synthesizing chalcones, involving the condensation of an aromatic ketone with an aromatic aldehyde. wikipedia.org This reaction can be performed under various catalytic conditions to yield the desired 1,3-diaryl-2-propen-1-one structure. rjpbcs.com

The Claisen-Schmidt condensation is effectively catalyzed by both acids and bases. rsc.org

Basic Catalysis: This is the most common and often higher-yielding approach. Strong bases like sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH) are frequently used in polar solvents such as ethanol. rjpbcs.comresearchgate.net The reaction proceeds by the formation of an enolate from the ketone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Base-catalyzed reactions generally provide excellent yields, often ranging from 88% to 98%. scitepress.orgscitepress.org For instance, the synthesis of 4-hydroxy-4′-methoxychalcone from 4-hydroxybenzaldehyde (B117250) and 4-methoxy acetophenone (B1666503) is efficiently carried out using a NaOH catalyst. scitepress.org

Acidic Catalysis: While less common, acid catalysts are also employed. Catalysts such as hydrogen chloride (HCl), boron trifluoride (BF3), and silica (B1680970) sulfuric acid can facilitate the condensation. researchgate.netscitepress.org However, acidic conditions typically result in lower yields, often between 10% and 40%, and may lead to the formation of side-products through reactions like Friedel-Crafts alkylation. scitepress.orgquora.com

Table 1: Comparison of Catalytic Conditions in Claisen-Schmidt Condensation

| Catalyst Type | Examples | Typical Solvents | General Yields | Reference |

|---|---|---|---|---|

| Basic | NaOH, KOH, Ba(OH)₂ | Ethanol, Methanol | High (80-98%) | scitepress.org, scitepress.org |

| Acidic | HCl, BF₃, Silica Sulfuric Acid | Ethanol | Low to Moderate (10-40%) | scitepress.org, researchgate.net |

In line with green chemistry principles, solvent-free synthesis has emerged as a powerful alternative to traditional methods. jacsdirectory.com Mechanochemical techniques, such as grinding reactants in a mortar and pestle or using a ball mill, offer significant advantages. unisi.ittandfonline.com These methods often involve grinding the aromatic aldehyde and ketone with a solid base, like sodium hydroxide (NaOH), in the absence of any solvent. acs.orguitm.edu.my

This approach dramatically reduces reaction times, simplifies the work-up procedure, minimizes waste, and often leads to high yields of pure products. jacsdirectory.comacs.org For example, grinding various benzaldehydes and acetophenones with solid NaOH can produce chalcones in high yields (76-86%) within minutes, compared to longer reaction times and lower yields in solvent-based systems. uitm.edu.my The success of this method is sometimes correlated with the melting point of the resulting chalcone (B49325), with higher-melting-point chalcones being produced in higher yields. acs.org An innovative approach also uses magnesium hydrogen sulfate (B86663) (Mg(HSO₄)₂) as a benign, eco-friendly catalyst in solvent-free conditions, applicable even in screw extrusion reactors for industrial-scale synthesis. rsc.org

Table 2: Conventional vs. Mechanochemical Synthesis of Chalcones

| Parameter | Conventional Method (in Ethanol) | Mechanochemical Method (Grinding) | Reference |

|---|---|---|---|

| Solvent | Required (e.g., Ethanol) | None | uitm.edu.my |

| Reaction Time | Hours (e.g., 62-75 min) | Minutes (e.g., <5 min) | uitm.edu.my |

| Yield | Moderate (e.g., 62-72%) | High (e.g., 76-86%) | uitm.edu.my |

| Environmental Impact | Higher (solvent waste) | Lower (minimal waste) | unisi.it, jacsdirectory.com |

The synthesis of novel chalcone analogs is primarily achieved by strategically varying the substituent groups on the two aromatic rings of the core structure. This is accomplished by selecting appropriately substituted acetophenones and benzaldehydes as starting materials for the Claisen-Schmidt condensation. For example, reacting 4-hydroxy-3-methylbenzaldehyde (B106927) with acetophenone produces 4-hydroxy-3-methylchalcone. researchgate.net Similarly, using different substituted benzaldehydes with 4'-amino acetophenone allows for the synthesis of a series of novel 4'-amino chalcones. jacsdirectory.com This modular approach enables the creation of a diverse library of chalcone derivatives, allowing for the systematic exploration of structure-activity relationships.

Claisen-Schmidt Condensation Protocols

Biocatalytic Transformations of Chalcones

Biotransformation offers a sophisticated and highly selective method for modifying chalcone structures. mdpi.com Microorganisms and isolated enzymes can catalyze a variety of reactions, including hydroxylations, reductions, and glycosylations, often under mild, environmentally friendly conditions. mdpi.comscielo.org.mx

Glycosylation, the attachment of sugar moieties to a molecule, is a key strategy for improving the physicochemical properties of natural products like chalcones, notably their water solubility and bioavailability. nih.gov Enzymatic methods provide a precise way to achieve this transformation.

Recent studies have demonstrated the effective enzymatic glycosylation of 4′-hydroxychalcones. nih.govresearchgate.net This is often accomplished using glucosyltransferases (GTs), which are enzymes that transfer a glucose unit from a donor like uridine (B1682114) diphosphate (B83284) glucose (UDP-glucose) to the chalcone acceptor. mdpi.com A panel of GTs from bacterial, plant, and fungal sources has been successfully used to glycosylate various 4′-hydroxychalcones. nih.gov For instance, flavonoid 7-O-glucosyltransferase from Scutellaria baicalensis (Sbaic7OGT) has been identified as a highly effective enzyme for large-scale biotransformation, producing 4'-O-β-D-glycosides. researchgate.netmdpi.com This highlights the potential of enzymatic biotransformation as a selective and efficient method for creating novel chalcone glycoconjugates. mdpi.com

Table 3: Enzymes Used in Glycosylation of 4'-Hydroxychalcones

| Enzyme | Source Organism | Product Type | Reference |

|---|---|---|---|

| Flavonoid 7-O-glucosyltransferase (Sbaic7OGT) | Scutellaria baicalensis | trans-chalcone 4'-O-glycosides | researchgate.net, mdpi.com |

| Betanidin 5-O-glucosyltransferase (Bet5OGT) | - | 4'-glycosides | mdpi.com |

| Glycine max sucrose (B13894) synthase (GmSuSy) | Glycine max (Soybean) | Used in a cascade for UDP-glucose regeneration | nih.gov |

Stereoselective Reductions of the α,β-Unsaturated Carbonyl Moiety

A search of scientific literature did not yield specific studies or data concerning the stereoselective reduction of the α,β-unsaturated carbonyl moiety for the compound 4-Hydroxy-beta-methylchalcone.

Regioselective Hydroxylations and Demethylations

A search of scientific literature did not yield specific studies or data concerning the regioselective hydroxylation or demethylation for the compound this compound.

Natural Abundance and Biosynthetic Pathways of Chalcones

Distribution in Botanical Sources

While chalcones themselves are ubiquitous in the plant kingdom, the accumulation of specific types, such as methylated chalcones, is often lineage-specific. researcher.liferesearchgate.net The largest diversity of natural chalcones has been identified in species belonging to the Leguminosae (Fabaceae), Asteraceae, and Moraceae families. researcher.liferesearchgate.net C-methylated chalcones, a class that includes 4-Hydroxy-beta-methylchalcone, have been identified in various botanical sources. For instance, the Eastern white pine (Pinus strobus) is known to contain C-methylated chalcone (B49325) derivatives. nih.gov Research on Medicago truncatula has highlighted the importance of methylated chalcones, specifically 4,4'-dihydroxy-2'-methoxychalcone, for inducing nodulation genes in rhizobia. nih.gov Furthermore, various methylated chalcones have been isolated from the fern Cyclosorus parasiticus. nih.gov Prenylated and geranylated chalcones are also widely distributed, particularly in plants from the Fabaceae, Moraceae, and Zingiberaceae families. rsc.org

Table 1: Examples of Methylated Chalcones in Botanical Sources This table is interactive and can be sorted by clicking on the column headers.

| Plant Species | Specific Methylated Chalcone Identified | Reference |

|---|---|---|

| Pinus strobus | C-methylated chalcone derivatives | nih.gov |

| Medicago truncatula | 4,4'-dihydroxy-2'-methoxychalcone | nih.gov |

| Cyclosorus parasiticus | 2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone | nih.gov |

Role as Bioprecursors in Flavonoid Metabolism

Chalcones are the foundational precursors for nearly all classes of flavonoids. researchgate.netnih.govresearchgate.netsemanticscholar.org The flavonoid biosynthesis pathway branches from the general phenylpropanoid pathway, with chalcone synthase catalyzing the first committed step to produce a chalcone scaffold. researchgate.netfrontiersin.org This initial chalcone, such as naringenin (B18129) chalcone (2′,4,4′,6′-tetrahydroxychalcone), then undergoes enzymatic cyclization to form a flavanone (B1672756). frontiersin.orgnih.gov

This flavanone intermediate is a critical branch point in the pathway. It can be further processed by a series of specific enzymes to generate the vast diversity of flavonoid structures, including:

Flavones

Flavonols

Flavanols

Anthocyanidins

Isoflavonoids nih.gov

Therefore, a specific chalcone like this compound would serve as the direct bioprecursor to a corresponding beta-methylated flavanone. This methylated flavanone would then be the substrate for downstream enzymes, leading to the biosynthesis of a suite of beta-methylated flavonoids. The initial methylation on the chalcone backbone is thus carried through to subsequent products in the metabolic cascade.

Pharmacological Activities and Molecular Mechanisms of Action

Anti-inflammatory Efficacy and Underlying Molecular Targets

Immunomodulatory Effects on Inflammasome Activation and Cytokine Expression

The chalcone (B49325) scaffold is recognized as a promising basis for the development of inhibitors targeting the NOD-, LRR-, and pyrin domain-containing protein 3 (NLRP3) inflammasome. nih.gov Overactivation of the NLRP3 inflammasome is associated with a variety of inflammatory diseases. Its activation leads to a cascade of events, including the recruitment of the adaptor protein ASC and pro-caspase-1, which results in the maturation and secretion of pro-inflammatory cytokines Interleukin-1β (IL-1β) and Interleukin-18 (IL-18). nih.govsemanticscholar.org This process can also induce an inflammatory form of cell death known as pyroptosis. semanticscholar.org

Research has demonstrated that certain chalcones can inhibit NLRP3 inflammasome activation. semanticscholar.org For instance, trans-chalcone has been shown to impede the production of pro-inflammatory cytokines induced by monosodium urate (MSU) crystals. semanticscholar.org The mechanism for this inhibition involves the suppression of NF-κB activation, which is a critical "priming" step that upregulates the expression of inflammasome components like NLRP3 and pro-IL-1β. semanticscholar.org By inhibiting this priming signal, chalcones can effectively block the subsequent assembly and activation of the inflammasome, thereby reducing the release of key inflammatory mediators like IL-1β. semanticscholar.org Structure-activity relationship studies suggest that hydrogen-bonding groups, such as the hydroxyl group on the phenyl ring, are favorable for the inhibitory activity of these compounds against the inflammasome. nih.gov

Antimicrobial Spectrum and Mechanism of Action

Chalcones, which are precursors to flavonoids, have demonstrated a range of biological activities, including significant antimicrobial potential. nih.gov The presence and position of hydroxyl groups on the chalcone structure are often crucial for their antibacterial efficacy. nih.gov

Research into synthetic chalcone derivatives, such as 4-hydroxy-3-methylchalcone, has confirmed their activity against both Gram-positive and Gram-negative bacteria. In one study, 4-hydroxy-3-methylchalcone showed greater antibacterial activity against the Gram-positive bacterium Staphylococcus aureus than against the Gram-negative Escherichia coli. researchgate.net Its activity against S. aureus was also found to be superior to that of the related 4-hydroxy-3-methoxychalcone. researchgate.net Similarly, 4-hydroxy-2-methylchalcone has been shown to possess activity against both bacterial types. researchgate.net The general antibacterial mechanism of flavonoids and chalcones is thought to involve the formation of complexes with bacterial proteins, including enzymes and cell envelope proteins, thereby inactivating them. researchgate.net

Table 1: Antibacterial Activity of Selected Chalcone Derivatives

| Compound | Test Organism | Activity (Inhibition Zone in mm) |

|---|---|---|

| 4-hydroxy-3-methylchalcone | Escherichia coli | 1.7 |

| Staphylococcus aureus | 2.4 | |

| 4-hydroxy-3-methoxychalcone | Escherichia coli | 2.4 |

| Staphylococcus aureus | 2.2 | |

| Unsubstituted Chalcone | Escherichia coli | 1.2 |

| Staphylococcus aureus | 2.1 | |

| Amoxicillin (Control) | Escherichia coli | 12.2 |

| Staphylococcus aureus | 4.5 |

Data sourced from a disc diffusion assay study. researchgate.net

Membrane Disruption and Biofilm Inhibition

A critical aspect of bacterial virulence, particularly in chronic infections, is the formation of biofilms—communities of bacteria encased in a self-produced matrix. nih.govnih.gov This matrix protects the bacteria from antibiotics and host immune responses. nih.gov Chalcones have emerged as promising agents that can interfere with this process.

Studies have shown that subinhibitory concentrations of certain synthetic hydroxychalcones can significantly reduce glycocalyx production and subsequent biofilm formation in methicillin-resistant Staphylococcus aureus (MRSA) strains. nih.govsemanticscholar.org This inhibition of biofilm formation was observed to be dose-dependent. nih.govsemanticscholar.org Beyond preventing formation, chalcones may also act by disrupting the integrity of the bacterial cell membrane, which is a fundamental mechanism for bactericidal and bacteriostatic effects. researchgate.net

Interference with Bacterial Quorum Sensing

Bacteria coordinate collective behaviors, such as virulence factor production and biofilm formation, through a cell-to-cell communication system known as quorum sensing (QS). nih.govresearchgate.net In this process, bacteria produce and release signaling molecules called autoinducers. researchgate.net When the population density reaches a certain threshold, the concentration of these autoinducers triggers changes in gene expression across the community. nih.gov

Targeting the QS system is considered a promising anti-virulence strategy, as it may impose less selective pressure for the development of resistance compared to traditional antibiotics. researchgate.net There are several strategies for blocking QS, including suppressing the synthesis of autoinducers, degrading the signal molecules, or blocking the signal receptors. nih.gov While various natural compounds are being investigated for their ability to interfere with QS pathways, specific research into the direct effects of 4-Hydroxy-beta-methylchalcone on bacterial quorum sensing is an ongoing area of interest. nih.govfrontiersin.orgbiorxiv.org

Antineoplastic Investigations and Modulatory Effects on Cancer Cell Biology

The chalcone chemical scaffold is a subject of extensive research in oncology due to its broad range of anticancer activities. nih.gov Chalcone derivatives have been shown to inhibit the proliferation of various cancer cell lines, including those from breast, prostate, and cervical cancers. mdpi.com

For instance, a novel tri-hydroxy-methylated chalcone was found to inhibit cancer cell proliferation and induce two forms of programmed cell death: apoptosis and autophagy. mdpi.com In a triple-negative breast cancer (TNBC) cell line, this activity was linked to the regulation of mitochondrial membrane potential and the activation of the intrinsic apoptotic pathway. mdpi.com Furthermore, some α-methylchalcone derivatives have demonstrated significant inhibitory effects against human cervical cancer cells while showing lower toxicity to normal cells. nih.gov These findings underscore the potential of hydroxylated and methylated chalcones as foundational structures for the development of new anticancer agents. nih.govmdpi.com

Inhibition of Key Cancer-Related Enzymes and Proteins (e.g., Tubulin, Cathepsin B, Cyclin-Dependent Kinases)

The anticancer effects of chalcones are often mediated through their interaction with multiple molecular targets crucial for cancer cell survival and proliferation. nih.gov One of the key targets is tubulin. By interfering with tubulin polymerization, certain α-methylchalcone derivatives can disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.gov

Chalcones have also been investigated as inhibitors of enzymes that promote tumor invasion and metastasis, such as cathepsins. Cathepsin B, a lysosomal protease, is often overexpressed in tumors and contributes to angiogenesis and the degradation of the extracellular matrix. nih.gov Inhibitors of Cathepsin B are being explored as a therapeutic strategy to counter these effects. nih.govnih.gov

Additionally, the regulation of the cell cycle is a critical point of intervention in cancer therapy. Cyclin-dependent kinases (CDKs) are key regulators of cell cycle progression, and their inhibition can halt uncontrolled cell division. The development of specific CDK inhibitors is an active area of cancer research. scbt.com The diverse molecular interactions of chalcones make them candidates for targeting these and other key cancer-related proteins. nih.gov

Regulation of Drug Resistance Mechanisms (e.g., ATP-Binding Cassette Transporters)

A major obstacle in cancer chemotherapy is the development of multidrug resistance (MDR), where cancer cells become resistant to a broad range of anticancer drugs. nih.gov A primary mechanism behind MDR is the overexpression of ATP-binding cassette (ABC) transporters, which function as efflux pumps to remove chemotherapy agents from the cell, reducing their efficacy. nih.govebi.ac.uk

The chalcone scaffold has shown potential in overcoming MDR. Certain chalcone derivatives can act as inhibitors of key ABC transporters, such as P-glycoprotein (P-gp/ABCB1), MRP1 (ABCC1), and BCRP (ABCG2). nih.gov By inhibiting these efflux pumps, chalcones can restore the intracellular concentration of chemotherapeutic drugs, thereby re-sensitizing resistant cancer cells to treatment. nih.gov This modulatory effect on drug resistance mechanisms highlights a significant therapeutic strategy where chalcones could be used in combination with conventional anticancer agents to improve treatment outcomes. nih.gov

An article focusing solely on the pharmacological activities of this compound cannot be generated at this time. Extensive searches for specific research data on this particular chemical compound did not yield detailed findings regarding its antiproliferative, antidiabetic, neuroprotective, antimalarial, or antileishmanial activities.

The available scientific literature focuses on the broader class of chalcones or closely related derivatives, such as 4-hydroxychalcone (B181621), but does not provide the specific data required to accurately and thoroughly address the outlined sections for this compound. To maintain scientific accuracy and adhere to the strict focus on the specified compound, the article cannot be written without pertinent research findings.

Structure Activity Relationship Sar Studies

Impact of Hydroxyl Substitutions on Bioactivity Profiles

The presence, number, and position of hydroxyl (-OH) groups on the aromatic A and B rings of the chalcone (B49325) scaffold are critical determinants of its biological activity, particularly its antioxidant and chemopreventive properties. nih.gov The hydroxyl group's ability to donate a hydrogen atom is central to scavenging free radicals, a key mechanism in its antioxidant effect.

Research indicates a clear correlation between the hydroxylation pattern on ring B and antioxidant capacity. For chalcones with hydroxyl groups on this ring, the activity is observed to increase in the order of substitution position: 2-OH < 3-OH << 4-OH. nih.gov This highlights the superior activity of compounds with a hydroxyl group at the para-position (C4), as seen in 4-Hydroxy-beta-methylchalcone. The presence of multiple hydroxyl groups further enhances this activity, with a 3,4-dihydroxy substitution pattern on ring B often cited as the optimal arrangement for high antioxidant potential. nih.gov

For instance, studies comparing various hydroxychalcones have demonstrated that 2′,4′,4-trihydroxychalcone is a highly active compound, showing potent antioxidant, anti-butyrylcholinesterase, and antimicrobial effects. mdpi.com This underscores that while the 4-hydroxy substitution is key, additional hydroxyl groups on either ring can further augment the bioactivity profile.

Table 1: Effect of Hydroxyl Substitution on Chalcone Bioactivity

| Compound/Substitution Pattern | Observed Bioactivity | Reference |

|---|---|---|

| 4-OH on Ring B | Strong antioxidant activity | nih.gov |

| 3,4-di-OH on Ring B | Very high antioxidant activity | nih.gov |

| 2′,4′,4-trihydroxychalcone | Potent antioxidant, anti-butyrylcholinesterase, antimicrobial activity | mdpi.com |

Influence of Methyl and Other Substituents on Aromatic Rings (A and B) and the Chalcone Core

Substituents other than hydroxyl groups, including methyl and methoxy (B1213986) groups, also exert a significant influence on the biological properties of chalcones. A methyl group (-CH3) on the beta-carbon of the enone bridge, as in this compound, can affect the molecule's conformation and interaction with biological targets. Similarly, substitutions on the aromatic rings can modulate electronic properties and lipophilicity, thereby altering bioactivity.

For example, introducing a methyl group to the α-position of the α,β-unsaturated ketone has been shown to result in a loss of fluorescence, a specific type of bioactivity. nih.gov Methoxy groups (-OCH3) are another common substituent. Studies have shown that methoxy groups on ring A can decrease the antibacterial effect of certain chalcones. mdpi.com Conversely, other research has identified structures with methoxy substituents on the A-ring and a 4-bromine substituent on the B-ring as being particularly effective inhibitors of nitric oxide production. nih.gov These findings illustrate that the effect of a substituent is highly dependent on its nature, position, and the specific biological activity being measured.

The electronic properties of substituents play a crucial role. Weak electron-donating groups, such as a methoxy group, on ring A have been found to be favorable for quantum yield in fluorescent chalcones. nih.gov In contrast, electron-withdrawing groups like a nitro group, or strong electron-donating groups such as a dimethylamino group, can significantly decrease it. nih.gov

Significance of the α,β-Unsaturated Carbonyl System in Biological Interactions

The α,β-unsaturated carbonyl system (an enone) is arguably the most critical pharmacophoric feature of the chalcone scaffold. This conjugated system forms a reactive, electrophilic center that is fundamental to many of the biological activities exhibited by these molecules. researchgate.net

This functional group acts as a potential Michael acceptor, making it susceptible to nucleophilic attack from biological macromolecules, particularly from the sulfhydryl groups of cysteine residues within proteins. researchgate.netresearchgate.net This covalent interaction is believed to be a primary mechanism for the enzyme modulatory and anticancer activities of many chalcones. researchgate.net

For example, in silico docking studies have suggested that the α,β-unsaturated carbonyl system is the key functional group responsible for the nucleophilic attack by the N-terminal threonine residue in the catalytic sites of the proteasome, leading to its inhibition. nih.govnih.gov The high delocalization of electrons across this conjugated system and its low redox potential also provide opportunities for electron transfer reactions, contributing to its diverse bioactivities. researchgate.net

Conformational Analysis and its Correlation with Biological Efficacy

The three-dimensional shape and flexibility of a chalcone molecule are directly linked to its biological efficacy. Conformational analysis reveals the most stable spatial arrangements of the molecule, which in turn dictates how it can interact with a target binding site. Chalcones can exist as s-cis and s-trans conformers, with the trans isomer being the more thermodynamically stable form. nih.govufms.br

Theoretical calculations and conformational studies have shown that s-cis conformers are often the most stable, exhibiting greater planarity compared to s-trans configurations. ufms.brresearchgate.net This planarity is significant because it facilitates the overlap of π orbitals, which enhances the electronic conjugation across the molecule. ufms.br This delocalization of electrons can stabilize the molecule and is often critical for certain biological activities, such as fluorescence. nih.govufms.br

However, substituents can force deviations from planarity. The introduction of a methyl group, for example, can alter the torsion angles within the molecule. In 4'-Methylchalcone, a significant deviation from planarity has been observed, with the dihedral angle between the two benzene (B151609) rings being 50.7°. researchgate.net Such conformational changes can profoundly impact how the molecule fits into a biological target, thereby influencing its efficacy.

Table 2: Conformational Preferences of Chalcones

| Conformer | Relative Stability | Key Feature | Implication for Activity | Reference |

|---|---|---|---|---|

| s-cis | More stable | Greater planarity | Facilitates π orbital overlap and electron delocalization | ufms.brresearchgate.net |

Identification of Pharmacophoric Elements for Targeted Activities

Based on extensive SAR studies, a general pharmacophore model for bioactive chalcones can be constructed. This model identifies the essential structural features required for interaction with biological targets.

The key pharmacophoric elements include:

The α,β-Unsaturated Carbonyl Moiety : This acts as a crucial Michael acceptor for covalent interactions with target proteins, such as enzymes and transcription factors. researchgate.netresearchgate.net

Two Aromatic Rings (A and B) : These provide a scaffold for diverse substitutions and engage in hydrophobic and π-stacking interactions within binding pockets.

Hydroxyl Groups : The presence and specific placement of hydroxyl groups, particularly at the C4 position of ring B, are vital for antioxidant and other activities. nih.gov They act as hydrogen bond donors and radical scavengers.

Optimal Conformation : A relatively planar molecular geometry is often preferred as it enhances electronic conjugation, which can be essential for stabilizing the molecule and for effective target interaction. nih.govufms.br

Modulating Substituents : Other groups on the aromatic rings (e.g., methoxy, halogens) serve to fine-tune the electronic properties, lipophilicity, and steric profile of the molecule, thereby modulating its potency and selectivity for specific targets. nih.gov

By understanding these pharmacophoric elements, medicinal chemists can rationally design novel chalcone derivatives, such as analogs of this compound, with improved therapeutic potential for a wide range of diseases.

Advanced Theoretical and Computational Investigations

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. For chalcones, this method is widely employed to identify potential protein targets and elucidate binding mechanisms. The process involves placing the ligand (4-Hydroxy-beta-methylchalcone) into the binding site of a target protein and calculating the binding affinity, typically expressed as a binding energy score.

While molecular docking studies have been performed for a wide array of chalcone (B49325) derivatives against various targets such as enzymes and receptors, specific docking studies detailing the interaction profile of this compound are not extensively available in the current body of literature. Theoretical studies on structurally similar chalcones, such as 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one, have shown strong binding affinity with proteins like penicillin-binding proteins, with calculated binding energies around -7.40 kcal/mol, driven by hydrogen bonds and van der Waals interactions involving the carbonyl group. mdpi.com Such studies highlight the potential interaction modes that this compound might adopt.

Table 1: Representative Parameters from Molecular Docking Investigations

| Parameter | Description | Typical Findings for Chalcone Derivatives |

|---|---|---|

| Target Protein | The specific biological macromolecule (e.g., enzyme, receptor) being investigated. | Kinases, Tubulin, Bcl-2 family proteins, Penicillin-binding proteins. mdpi.comnih.govunja.ac.id |

| Binding Energy (kcal/mol) | An estimation of the binding affinity between the ligand and the protein; more negative values indicate stronger binding. | -7.0 to -10.0 kcal/mol. mdpi.comnih.gov |

| Interacting Residues | Specific amino acids in the protein's active site that form bonds or interact with the ligand. | Formation of hydrogen bonds with polar residues (e.g., Arginine, Aspartic Acid) and hydrophobic interactions. mdpi.comunja.ac.id |

| Inhibition Constant (Ki) | A measure of the ligand's potency as an inhibitor. | Values typically in the micromolar (µM) to nanomolar (nM) range. |

Note: Data specific to this compound is not available in the cited literature; this table represents typical findings for the chalcone class.

Molecular Dynamics Simulations for Binding Stability and Conformational Changes

Molecular Dynamics (MD) simulations are used to analyze the physical motions of atoms and molecules over time. In the context of ligand-protein interactions, MD simulations assess the stability of the docked complex and observe any conformational changes. These simulations provide a dynamic view that complements the static picture from molecular docking.

The stability of the complex is often evaluated by calculating the Root Mean Square Deviation (RMSD) of the protein and ligand over the simulation period. A stable RMSD value suggests that the ligand remains securely in the binding pocket. Other parameters like the Root Mean Square Fluctuation (RMSF) can identify flexibility in different parts of the protein upon ligand binding. No specific molecular dynamics simulation studies for this compound were found in the reviewed literature. However, this technique is crucial for validating docking results and understanding the dynamic nature of the binding interaction for other chalcone derivatives. nih.govrsc.org

Table 2: Key Outputs from Molecular Dynamics Simulations

| Parameter | Description | Significance |

|---|---|---|

| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of the superimposed protein/ligand over time. | Indicates the stability of the complex; low and converging RMSD values suggest a stable binding pose. |

| Root Mean Square Fluctuation (RMSF) | Measures the displacement of individual atoms or residues from their average position. | Highlights flexible regions of the protein that may be involved in ligand binding or conformational changes. |

| Radius of Gyration (Rg) | Indicates the compactness of the protein structure. | Significant changes in Rg can suggest that the protein is undergoing major conformational changes or unfolding. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and protein over time. | Confirms the stability of key interactions predicted by molecular docking. |

Note: This table describes the general application of MD simulations, as specific data for this compound is not available.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations can determine a molecule's optimized geometry, vibrational frequencies (correlating to infrared and Raman spectra), and electronic properties.

For chalcones, DFT studies provide insight into the molecule's stability and reactivity. mdpi.com The optimized molecular structure reveals bond lengths, bond angles, and dihedral angles. Analysis of vibrational frequencies helps in assigning experimental spectral bands. For the related compound 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one, DFT calculations at the B3LYP/6-311G** level of theory have been used to simulate its FT-IR and Raman spectra, showing good agreement with experimental data. mdpi.com The calculated stretching vibration for the carbonyl group (C=O) was found at 1705 cm⁻¹, while the O-H stretching vibration was located at 3787 cm⁻¹. mdpi.com Such analyses are fundamental to understanding the molecule's structural and electronic characteristics.

Quantum Chemical Descriptors and Prediction of Chemical Reactivity

Quantum chemical descriptors derived from DFT calculations are used to predict the chemical reactivity of a molecule. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical parameter, where a smaller gap generally implies higher chemical reactivity and polarizability. nih.govnih.gov

Other descriptors include chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω). researchgate.net For 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one, these parameters have been calculated, indicating high chemical reactivity. mdpi.com The oxygen atoms and the π-system are identified as electron-rich regions susceptible to electrophilic attack. mdpi.com These theoretical descriptors are invaluable for predicting how this compound might behave in chemical reactions.

Table 3: Quantum Chemical Descriptors and Their Significance

| Descriptor | Formula | Significance |

|---|---|---|

| HOMO Energy (EHOMO) | - | Energy of the outermost electron orbital; related to the capacity to donate electrons. |

| LUMO Energy (ELUMO) | - | Energy of the first unoccupied orbital; related to the capacity to accept electrons. |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability; a smaller gap suggests higher reactivity. wikipedia.org |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. researchgate.net |

| Chemical Softness (S) | 1 / η | The reciprocal of hardness; indicates higher reactivity. mdpi.com |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the power of an atom or group to attract electrons. mdpi.com |

| Electrophilicity Index (ω) | μ² / 2η (where μ = -χ) | Measures the propensity to accept electrons; useful for predicting toxicity and reaction mechanisms. researchgate.net |

Note: Specific calculated values for this compound are not available in the cited literature.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction and CYP Enzyme Inhibition

In silico ADME prediction is a critical step in early-stage drug discovery, used to estimate the pharmacokinetic properties of a compound. Web-based tools like SwissADME are commonly used to calculate physicochemical properties and assess drug-likeness based on rules such as Lipinski's Rule of Five. analis.com.myrjptonline.org These predictions help to filter out compounds with poor pharmacokinetic profiles before costly experimental work is undertaken.

Table 4: Common In Silico ADME and Drug-Likeness Parameters

| Parameter | Lipinski's Rule Guideline | Significance |

|---|---|---|

| Molecular Weight (MW) | ≤ 500 g/mol | Affects absorption and distribution. |

| LogP (Lipophilicity) | ≤ 5 | Influences solubility and membrane permeability. |

| Hydrogen Bond Donors | ≤ 5 | Affects solubility and binding to targets. |

| Hydrogen Bond Acceptors | ≤ 10 | Affects solubility and binding to targets. |

| CYP Enzyme Inhibition | Predicted Yes/No for isoforms | Indicates potential for drug-drug interactions. |

Network Pharmacology for Pathway Elucidation and Target Identification

Network pharmacology is an approach that combines systems biology and computational techniques to understand drug action and disease mechanisms from a network perspective. It aims to build and analyze "drug-target-disease" networks to identify a compound's multiple targets and the biological pathways it may influence.

This methodology involves identifying potential protein targets for a compound (often through docking or database searches), constructing a protein-protein interaction (PPI) network for these targets, and performing pathway enrichment analysis (e.g., GO and KEGG analysis) to understand the collective biological functions. This holistic approach is particularly useful for compounds like chalcones that may exhibit polypharmacology (acting on multiple targets). To date, no specific network pharmacology studies centered on this compound have been published in the available literature.

Table of Compounds

In Vitro Experimental Models in Chalcone Research

Cell Culture-Based Assays

Assessment of Antiproliferative and Cytotoxic Effects

The antiproliferative and cytotoxic properties of 4-hydroxychalcone (B181621) and its analogs have been extensively evaluated against a variety of cancer cell lines. These assays are crucial in identifying the potential of these compounds as anticancer agents.

Methyl hydroxychalcone (B7798386) has demonstrated significant anti-proliferative activity against Human Umbilical Vein Endothelial Cells (HUVECs), with an IC50 value of 21.16 µg/ml. nih.gov This suggests its potential to inhibit the formation of new blood vessels, a critical process in tumor growth. Furthermore, 4-hydroxychalcone has been identified as a potent cytotoxin for MYCN-amplified neuroblastoma cells, such as IMR-32 and SK-N-BE(2), showing greater cytotoxic effects on these cells compared to non-MYCN-amplified SH-SY5Y neuroblastoma cells and non-neuroblastoma HEK293t human embryonic kidney cells. ajol.info When combined with conventional anticancer drugs like cisplatin (B142131) or doxorubicin, 4-hydroxychalcone led to a more significant reduction in cell viability than either drug alone. ajol.info

In the context of breast cancer, certain chalcone (B49325) derivatives have shown significant inhibitory effects. For instance, specific synthesized chalcones exhibited potent activity against MCF-7, ZR-75-1, and MDA-MB-231 breast cancer cell lines, with IC50 values as low as 3.30 µM. nih.gov Similarly, newly synthesized thienyl chalcone derivatives have demonstrated significant cytotoxic activity against MCF-7 and MDA-MB-231 breast cancer cell lines, with IC50 values in the micromolar range. dovepress.com

| Compound | Cell Line | Activity | IC50 Value |

|---|---|---|---|

| Methyl hydroxychalcone | HUVEC | Anti-proliferative | 21.16 µg/ml nih.gov |

| 4-Hydroxychalcone | IMR-32 (MYCN-amplified neuroblastoma) | Cytotoxic | Potent ajol.info |

| 4-Hydroxychalcone | SK-N-BE(2) (MYCN-amplified neuroblastoma) | Cytotoxic | Potent ajol.info |

| Chalcone Derivative 13 | MCF-7 (Breast Cancer) | Cytotoxic | 3.30 ± 0.92 µM nih.gov |

| Chalcone Derivative 12 | MCF-7 (Breast Cancer) | Cytotoxic | 4.19 ± 1.04 µM nih.gov |

| Thienyl Chalcone Derivative 5 | MDA-MB-231 (Breast Cancer) | Cytotoxic | 6.15 ± 1.24 μM dovepress.com |

| Thienyl Chalcone Derivative 8 | MCF-7 (Breast Cancer) | Cytotoxic | 7.14 ± 2.10 μM dovepress.com |

Enzyme Activity Modulation Assays (e.g., LOX, COX, Quinone Reductase)

Chalcones are known to modulate the activity of various enzymes involved in inflammation and carcinogenesis, such as lipoxygenase (LOX), cyclooxygenase (COX), and quinone reductase.

Several synthetic chalcone derivatives have been shown to be effective inhibitors of pro-inflammatory enzymes. nih.gov Specifically, certain 1,3-diphenyl-2-propen-1-one derivatives have demonstrated inhibitory activity against secretory phospholipase A2, cyclooxygenases, and soybean lipoxygenase. nih.gov Some of these derivatives displayed strong COX-2 inhibitory activity, with IC50 values ranging from 4.78 to 15.40 μM. nih.gov The anti-inflammatory effects of chalcones are often attributed to their inhibitory action on COX, prostaglandin (B15479496) E2, inducible NO synthase, and nuclear factor κB activities. mdpi.com

In the context of lipoxygenase, prenyl chalcones have been identified as LOX-1 inhibitors. mdpi.com A series of 2'-hydroxy-chalcones have also been investigated for their soybean LOX inhibitory activity, with some derivatives showing promising results. nih.gov

Furthermore, the chalcone isoliquiritigenin (B1662430) has been found to significantly induce quinone reductase activity in Hepa 1c1c7 cells, suggesting a role in cancer chemoprevention through the induction of phase II detoxification enzymes. nih.gov

| Compound Class | Enzyme | Activity | Finding |

|---|---|---|---|

| 1,3-diphenyl-2-propen-1-one derivatives | COX-2 | Inhibition | IC50 values ranging from 4.78–15.40 μM. nih.gov |

| Prenyl chalcones | LOX-1 | Inhibition | Identified as LOX-1 inhibitors. mdpi.com |

| 2'-hydroxy-chalcones | Soybean LOX | Inhibition | Demonstrated inhibitory activity. nih.gov |

| Isoliquiritigenin | Quinone Reductase | Induction | Significant induction in Hepa 1c1c7 cells. nih.gov |

Evaluation of DNA-Interacting Potential

The interaction of chalcones with DNA is an important area of research to understand their mechanism of action, particularly for their cytotoxic effects. Studies on 4'-hydroxychalcones and their derivatives have shown a weak, non-covalent interaction with calf thymus DNA (ctDNA). mdpi.com The binding constant for this interaction was determined to be in the range of 4-5x10^4 M^-1. mdpi.com Furthermore, some of these compounds exhibited a slight DNA cleavage activity with pBR322 plasmid DNA, which was studied using agarose (B213101) gel electrophoresis. mdpi.com This suggests that DNA interaction and cleavage may contribute to the observed cytotoxicity of these compounds. mdpi.com

Analysis of Gene and Protein Expression

The cytotoxic and antiproliferative effects of chalcones are often linked to their ability to modulate the expression of genes and proteins involved in critical cellular processes like apoptosis.

Studies on a novel tri-hydroxy-methylated chalcone, Chalcotanina, have shown that it can induce apoptosis in cancer cells. nih.gov Western blot analysis revealed that this compound led to an increase in the expression of pro-apoptotic proteins such as p53, Bax, and Bim, while decreasing the levels of anti-apoptotic proteins Bcl-2 and Mcl-1. nih.govmdpi.com Furthermore, it was observed to activate caspases 3 and 7, key executioner enzymes in the apoptotic cascade. nih.gov Similarly, another chalcone, Licochalcone A, induced apoptosis in human osteosarcoma cells by reducing the expression of Bcl-2 and Mcl-1 and increasing the expression of Bax and cleaved caspases. nih.gov

In the context of fungal pathogens, 4'-hydroxychalcone (B163465) has been shown to affect the expression of genes in Candida albicans that are associated with β-glucan synthesis and remodeling, oxidative stress, and drug tolerance. mdpi.com

| Compound | Cell/Organism | Effect on Gene/Protein Expression |

|---|---|---|

| Chalcotanina | TNBC cells | Increased pro-apoptotic proteins (p53, Bax, Bim); Decreased anti-apoptotic proteins (Bcl-2, Mcl-1); Activated caspases 3 and 7. nih.govmdpi.com |

| Licochalcone A | Human osteosarcoma cells | Decreased Bcl-2 and Mcl-1; Increased Bax and cleaved caspases. nih.gov |

| 4'-Hydroxychalcone | Candida albicans | Lowered expression of genes for β-glucan synthesis (BGL2, FKS1), remodeling (XOG1, PHR1, PHR2), oxidative stress (SOD1), and drug tolerance (CDR1, ERG11). mdpi.com |

Quantitative Determination of Antioxidant Capacity

The antioxidant potential of chalcones is a significant aspect of their biological activity. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a commonly used method to quantify this activity. A study on 4-hydroxychalcone demonstrated its antioxidant capacity, showing a 63.4% inhibition of the DPPH radical. nih.gov This satisfactory result, when compared to other known antioxidants, highlights the potential of 4-hydroxychalcone to mitigate oxidative stress. nih.govnih.gov The antioxidant activity of chalcones is often attributed to the presence of hydroxyl groups on their aromatic rings, which can donate a hydrogen atom to scavenge free radicals. researchgate.net

| Compound | Assay | Antioxidant Activity |

|---|---|---|

| 4-Hydroxychalcone | DPPH radical scavenging | 63.4% inhibition nih.gov |

Microbiological Assays (e.g., against bacterial and fungal strains, biofilm formation)

The antimicrobial properties of 4-hydroxychalcone and its derivatives have been investigated against various bacterial and fungal pathogens, as well as their ability to inhibit biofilm formation.

A synthesized 4-hydroxy-3-methylchalcone demonstrated better antibacterial activity against the Gram-positive bacterium Staphylococcus aureus than against the Gram-negative Escherichia coli. mdpi.com The α,β-unsaturated ketone moiety in the chalcone structure is considered important for its antibacterial activity.

In terms of antifungal activity, 4'-hydroxychalcone has shown promising effects against Candida albicans. mdpi.com It has been found to affect the cell wall formation of C. albicans. mdpi.com Chalcone derivatives have also been evaluated for their antifungal activity against other fungal species, with some showing inhibitory effects against Microsporum gypseum. nih.gov

Regarding biofilm inhibition, 4'-hydroxychalcone has been effective against both single- and dual-species biofilms of C. albicans and Streptococcus mutans. mdpi.com Topical application of 4'-hydroxychalcone resulted in lower biomass, thickness, and coverage of these biofilms. Furthermore, it was observed to maintain C. albicans in its yeast morphology, preventing the switch to the more virulent hyphal form. Other chalcone derivatives have also shown significant inhibitory effects on biofilm formation by methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com

| Compound | Microorganism | Activity | Finding |

|---|---|---|---|

| 4-hydroxy-3-methylchalcone | Staphylococcus aureus | Antibacterial | Better activity than against E. coli. mdpi.com |

| 4'-Hydroxychalcone | Candida albicans | Antifungal | Affects cell wall formation. mdpi.com |

| 4'-Hydroxychalcone | C. albicans and S. mutans | Antibiofilm | Reduced biomass, thickness, and coverage. |

| Chalcone derivatives | Methicillin-resistant S. aureus (MRSA) | Antibiofilm | Significant inhibition of biofilm formation. mdpi.com |

Cell-Free Biochemical Assays for Specific Mechanisms

Cell-free biochemical assays are crucial tools in chalcone research, offering a controlled environment to investigate the specific molecular mechanisms of action without the complexities of cellular systems. These assays allow for the direct assessment of a compound's effect on purified enzymes or its interaction with specific molecular targets. Research into hydroxychalcones, a class of compounds to which 4-Hydroxy-beta-methylchalcone belongs, has utilized such systems to elucidate their potential as enzyme inhibitors and antioxidants.

One of the primary applications of cell-free assays in chalcone research is the evaluation of antioxidant activity. The ability of a compound to scavenge free radicals can be quantified using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. For instance, a study on 4-hydroxychalcone demonstrated its antioxidant potential, showing a 63.4% inhibition of the DPPH radical. ufms.br This assay provides a direct measure of the compound's ability to donate a hydrogen atom or an electron to neutralize the stable free radical DPPH.

Enzyme inhibition is another critical area of investigation for chalcones in cell-free systems. Various chalcone derivatives have been screened against a range of enzymes to identify potential therapeutic agents. A significant focus has been on tyrosinase, a key enzyme in melanin (B1238610) biosynthesis, making its inhibitors potential agents for hyperpigmentation disorders. Studies have indicated that the position of the hydroxyl group on the chalcone scaffold is a critical determinant of its tyrosinase inhibitory activity. nih.gov Specifically, the presence of a hydroxyl group at the 4-position of the B-ring of the chalcone is considered a significant factor for potent tyrosinase inhibition. nih.gov

Another enzyme target of interest is acetylcholinesterase (AChE), which is implicated in the progression of Alzheimer's disease. Cell-free assays using purified AChE are employed to screen for inhibitors. Research on 2'-hydroxychalcone (B22705) analogues has identified compounds with significant AChE inhibitory activity, with some showing selectivity for AChE over the related enzyme butyrylcholinesterase (BuChE). nih.gov These studies often involve determining the IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

The findings from these cell-free biochemical assays on structurally related hydroxychalcones suggest that this compound may also possess antioxidant and enzyme-inhibiting properties. The presence of the 4-hydroxy group is a key feature that has been associated with these activities in other chalcones. However, without direct experimental data on this compound, its specific activity profile remains to be determined.

Interactive Data Table: Antioxidant Activity of 4-Hydroxychalcone

| Compound Name | Assay Type | Result |

| 4-Hydroxychalcone | DPPH Radical Scavenging | 63.4% Inhibition |

In Vivo Animal Models for Biological Activity Evaluation

Anti-inflammatory Models (e.g., Acute and Chronic Inflammation Models)

The anti-inflammatory properties of 4'-hydroxychalcone (B163465) have been investigated using established animal models that mimic inflammatory responses in humans. These models are instrumental in evaluating the compound's ability to modulate inflammatory pathways and cellular mediators. The anti-inflammatory effects of chalcones are often attributed to their ability to inhibit pathways such as the NF-κB signaling cascade nih.gov.

Murine models are frequently employed to study the anti-inflammatory effects of chalcone (B49325) derivatives. Research has demonstrated that 4'-hydroxychalcone can inhibit the activation of the NF-κB pathway induced by tumor necrosis factor-alpha (TNFα) nih.gov. This mechanism is critical as NF-κB is a key transcription factor that regulates the expression of numerous genes involved in inflammation. By preventing the degradation of IκBα, 4'-hydroxychalcone blocks the nuclear translocation of NF-κB subunits, thereby suppressing the expression of inflammatory target genes nih.gov. This highlights the compound's potential in treating inflammatory conditions.

Oxidative Stress Models (e.g., Induced Oxidative Damage)

Oxidative stress is a key pathological feature in many diseases, and models of induced oxidative damage are used to test the antioxidant capabilities of compounds like 4'-hydroxychalcone. Studies have shown that cisplatin (B142131), a common chemotherapy agent, induces significant genotoxicity through the production of reactive oxygen species (ROS) nih.gov.

In an in vivo model, 4'-hydroxychalcone demonstrated a protective effect against cisplatin-induced genotoxicity in mice nih.govnih.gov. The compound's mechanism of action is linked to its ability to scavenge free radicals, attributed to the keto-vinylene group in its chemical structure which can neutralize ROS and their toxic effects on cells nih.gov. This antioxidant property was confirmed in vitro, where 4'-hydroxychalcone was shown to attenuate cisplatin-induced ROS production in human embryonic kidney cells nih.gov.

Investigation of Metabolic Fate and Bioavailability in Animal Systems

Information regarding the specific metabolic fate and bioavailability of 4'-hydroxychalcone in animal systems is not extensively detailed in the currently reviewed scientific literature. Further pharmacokinetic studies are required to fully understand its absorption, distribution, metabolism, and excretion (ADME) profile in vivo.

Preclinical Chemoprevention and Therapeutic Efficacy Studies

The potential of 4'-hydroxychalcone as a chemopreventive agent has been rigorously tested in preclinical models of cancer. nih.govnih.gov

One significant study utilized the ApcMin/+ mouse model, which spontaneously develops intestinal adenomas and mimics familial adenomatous polyposis in humans, an early stage of colorectal cancer nih.govnih.gov. In this model, oral administration of 4'-hydroxychalcone significantly suppressed the formation of spontaneous intestinal adenomas nih.gov. Treatment led to a marked reduction in both the number and size of polyps in the colon and the small intestine nih.govnih.gov.

The underlying mechanisms for this chemopreventive effect include the inhibition of cancer cell proliferation and the induction of apoptosis (programmed cell death) in the adenoma tissues nih.govnih.gov. Furthermore, 4'-hydroxychalcone was found to attenuate the Wnt/β-catenin signaling pathway, a critical pathway that is often abnormally activated in the early stages of colorectal cancer nih.govnih.gov.

Table 1: Efficacy of 4'-Hydroxychalcone in ApcMin/+ Mouse Model

| Parameter | Region | Reduction vs. Control | Reference |

|---|---|---|---|

| Adenoma Number | Colon | 45% | nih.govnih.gov |

| Adenoma Number | Distal Small Intestine | 35% | nih.govnih.gov |

| Adenoma Number | Proximal Small Intestine | 33% | nih.govnih.gov |

| Adenoma Size | Colon | 35% | nih.govnih.gov |

| Adenoma Size | Distal Small Intestine | 39% | nih.govnih.gov |

Assessment of Genotoxicity and Cytotoxicity in Animal Tissues

The safety profile of a potential therapeutic agent is critical, and in vivo assays are used to assess its genotoxic (DNA-damaging) and cytotoxic (cell-killing) potential in animal tissues.

The genotoxicity of 4'-hydroxychalcone was evaluated in a mouse model where DNA damage was induced by the chemotherapeutic agent cisplatin nih.gov. The study utilized the micronucleus test in bone marrow cells, a standard method for assessing chromosomal damage. The results demonstrated that 4'-hydroxychalcone possesses antigenotoxic properties; it significantly reduced the frequency of micronucleated cells in mice treated with cisplatin nih.govnih.gov. This protective effect was observed at doses of 10 mg/kg and 40 mg/kg, indicating that 4'-hydroxychalcone can mitigate the DNA damage caused by certain toxins nih.govnih.gov.

While some chalcone derivatives have shown genotoxic or cytotoxic effects at certain doses, 4'-hydroxychalcone demonstrated a protective (antigenotoxic) action in this specific model nih.govsyncsci.com.

Table 2: Genotoxicity Assessment of 4'-Hydroxychalcone in Cisplatin-Treated Mice

| Assay | Animal Tissue | Finding | Reference |

|---|---|---|---|

| Micronucleus Test | Bone Marrow Cells | Demonstrated antigenotoxic action by reducing cisplatin-induced micronuclei. | nih.govnih.gov |

Q & A

What are the recommended methods for synthesizing 4-Hydroxy-beta-methylchalcone in laboratory settings?

Basic

The synthesis of this compound typically involves Claisen-Schmidt condensation, where a hydroxy-substituted acetophenone reacts with a substituted benzaldehyde under basic conditions. Key steps include:

- Catalyst selection : Use NaOH or LiOH in ethanol/water mixtures to promote aldol condensation .

- Reaction optimization : Control temperature (60–80°C) and reaction time (12–24 hours) to maximize yield.

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol to isolate the product. Validate purity via HPLC (e.g., C18 column, acetonitrile/water gradient) .

How should researchers characterize the structural purity of this compound?

Basic

Characterization requires multi-technique validation:

- Spectroscopic analysis :

- Chromatography : HPLC with UV detection (λ = 280–320 nm) to assess purity (>95%) .

- Mass spectrometry : ESI-MS to verify molecular ion [M+H]⁺ and fragmentation patterns.

What strategies optimize the yield of this compound in multi-step syntheses?

Advanced

Yield optimization involves addressing kinetic and thermodynamic factors:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require post-synthesis purification to remove residues .

- Catalyst tuning : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve interfacial reactions in biphasic systems.

- In situ monitoring : Employ TLC or inline UV spectroscopy to track intermediate formation and adjust reaction conditions dynamically.

How can researchers resolve contradictions in reported biological activities of this compound across studies?

Advanced

Contradictions often arise from variability in experimental design or compound handling:

- Standardize protocols :

- Use consistent solvent systems (e.g., DMSO for solubility; avoid aqueous buffers that induce precipitation) .

- Validate biological assays with positive controls (e.g., quercetin for antioxidant studies).

- Data reconciliation : Apply meta-analysis to identify confounding variables (e.g., cell line specificity, concentration ranges) .

- Computational modeling : Use DFT calculations to correlate electronic structure (e.g., HOMO-LUMO gaps) with observed bioactivity trends .

What are the key solubility properties of this compound relevant to experimental design?

Basic

Solubility impacts formulation and assay design:

How to design experiments to elucidate the mechanism of antioxidant activity in this compound?

Advanced

Mechanistic studies should integrate experimental and computational approaches:

- ROS scavenging assays :

- Kinetic studies : Use stopped-flow spectroscopy to measure reaction rates with superoxide/hydroxyl radicals.

- Molecular docking : Simulate interactions with antioxidant enzymes (e.g., SOD, catalase) to predict binding modes .

How should researchers address discrepancies in spectroscopic data for this compound derivatives?

Advanced

Discrepancies often stem from tautomerism or crystallinity:

- Tautomer analysis : Perform variable-temperature NMR to detect enol-keto equilibria .

- Crystallography : Obtain single-crystal X-ray structures to confirm solid-state conformation.

- Dynamic light scattering (DLS) : Assess aggregation in solution, which may alter UV-Vis spectra .

What are the best practices for reporting synthetic yields and reproducibility?

Basic

Ensure transparency and reproducibility through:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.